

Apatinib's Efficacy Across Diverse Cancer Cell Lines: A Comparative Analysis

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Compound of Interest

Compound Name: *Apatinib*

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Apatinib, a selective vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase inhibitor, has demonstrated broad-spectrum anti-tumor activity in a variety of preclinical studies. This guide provides a comparative overview of **Apatinib**'s effectiveness in different human cancer cell lines, supported by quantitative experimental data. Detailed methodologies for the key assays are provided to facilitate reproducibility, and signaling pathways are visualized to elucidate the drug's mechanism of action.

Quantitative Assessment of Apatinib's Anti-Proliferative Efficacy

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. The following table summarizes the IC₅₀ values of **Apatinib** in various cancer cell lines, demonstrating its differential efficacy.

Cancer Type	Cell Line	IC50 (μM)	Citation
Gastric Cancer	SGC-7901	18.53 ± 1.56 (48h)	
MGC-803		25.36 ± 2.11 (48h)	
Ovarian Cancer	A2780	18.89 ± 5.6	[1]
SKOV-3		25.61 ± 2.1	[1]
CAOV-3		20.46 ± 0.5	[1]
Colorectal Cancer	HT29	26.37 ± 1.51 (48h)	[2]
HCT116		21.54 ± 1.28 (48h)	[2]
Lung Cancer	NCI-H1975	Not specified	[3]
NCI-H446		Not specified	[3]
Esophageal Squamous Cell Carcinoma	KYSE-150	Not specified	[1][4]
ECA-109		Not specified	[1][4]

Impact on Apoptosis and Cell Cycle Progression

Apatinib's anti-cancer effects extend beyond inhibiting proliferation to inducing programmed cell death (apoptosis) and causing cell cycle arrest.

Apoptosis Induction

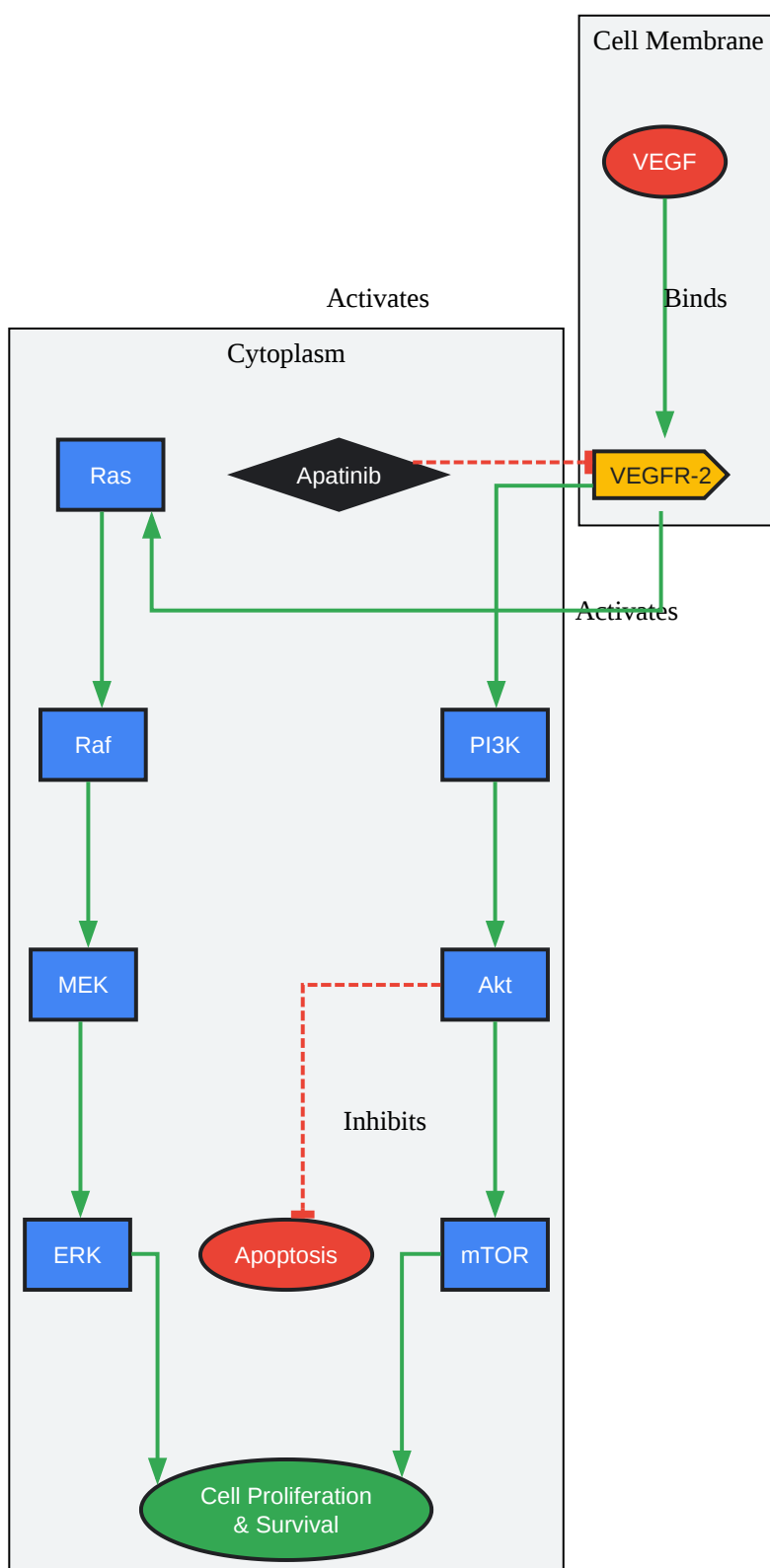
Cell Line	Treatment Concentration (μM)	Apoptosis Rate (%)	Citation
HCT116 (Colon)	20	3.7	[5]
40	11.9	[5]	
SW480 (Colon)	20	5.8	[5]
40	13.5	[5]	
NCI-H1975 (Lung)	10	7.34 ± 0.97	[3]
20	15.57 ± 2.21	[3]	
NCI-H446 (Lung)	10	14.3 ± 2.90	[3]
20	26.93 ± 5.56	[3]	

Cell Cycle Arrest

Cell Line	Treatment Concentration (μM)	Effect	Citation
ECA-109 (Esophageal)	25	G0/G1 arrest (59.89%)	[4]
50	G0/G1 arrest (66.39%)	[4]	
KYSE-150 (Esophageal)	25	G0/G1 arrest (64.98%)	[4]
50	G0/G1 arrest (70.20%)	[4]	
HCT116 & SW480 (Colon)	20, 40	G0/G1 arrest	[5]

Deciphering the Mechanism: Signaling Pathway Modulation

Apatinib primarily exerts its anti-tumor effects by targeting the VEGFR-2 signaling pathway, which in turn affects downstream cascades crucial for cancer cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways.



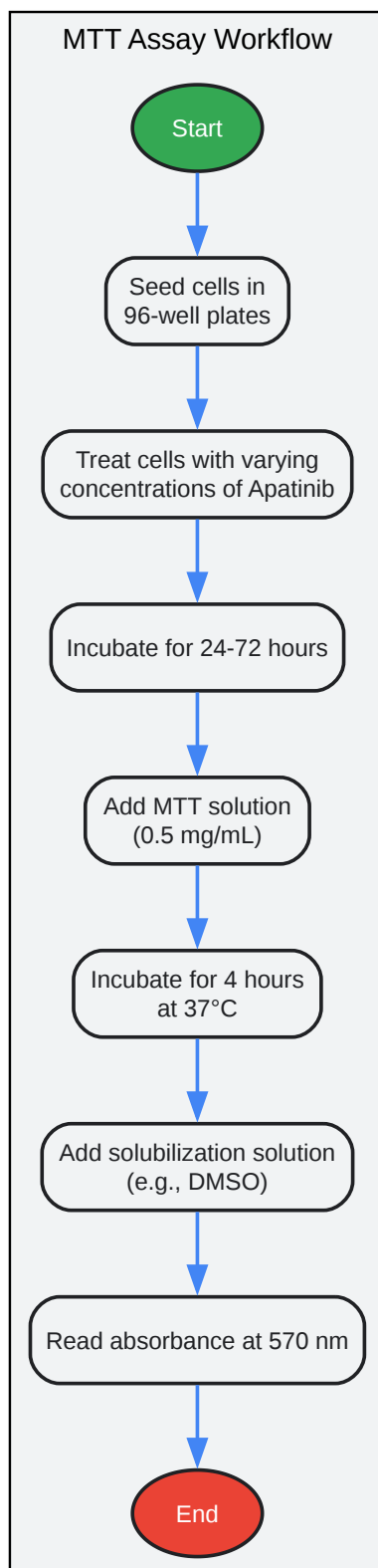
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Apatinib's inhibition of the VEGFR-2 signaling cascade.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability through the colorimetric MTT assay.



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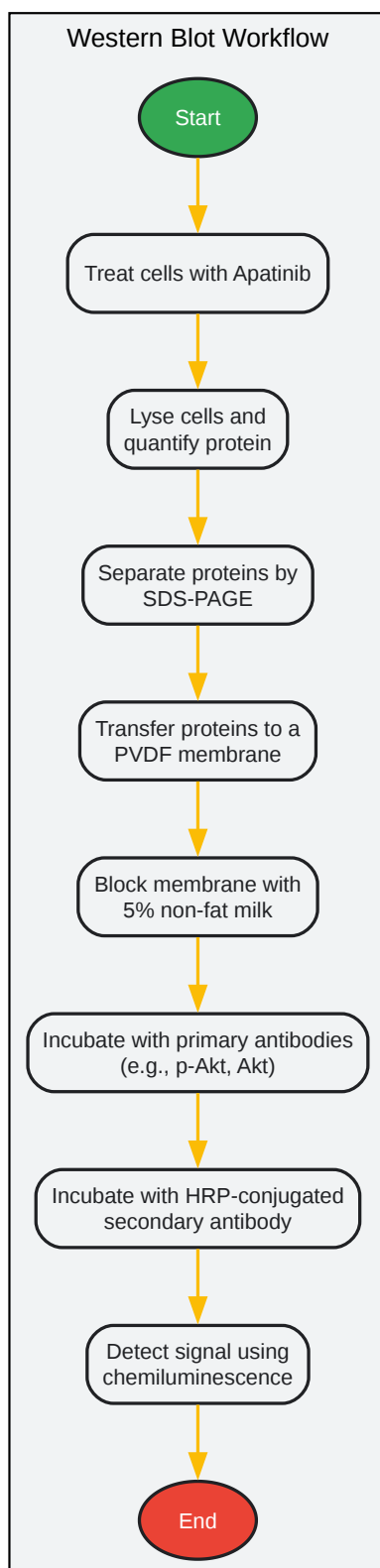
Workflow for the MTT cell viability assay.

Methodology:

- **Cell Seeding:** Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
- **Drug Treatment:** The culture medium is replaced with fresh medium containing various concentrations of **Apatinib** or a vehicle control (DMSO).
- **Incubation:** Cells are incubated for 24, 48, or 72 hours.
- **MTT Addition:** 20 μ L of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
- **Solubilization:** The medium is removed, and 150 μ L of DMSO is added to each well to dissolve the formazan crystals.
- **Absorbance Reading:** The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control.

Western Blot Analysis for Signaling Pathway Proteins

This protocol details the detection of key proteins in the PI3K/Akt signaling pathway.



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Workflow for Western blot analysis.

Methodology:

- **Cell Treatment and Lysis:** Cells are treated with **Apatinib**, harvested, and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
- **SDS-PAGE and Transfer:** Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- **Blocking:** The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
- **Antibody Incubation:** The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, GAPDH).
- **Secondary Antibody Incubation:** After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

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